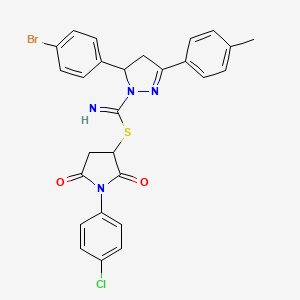![molecular formula C27H30N2O4 B11525535 3',5'-di-tert-butyl-6-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B11525535.png)
3',5'-di-tert-butyl-6-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-DI-TERT-BUTYL-6-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including nitro, phenyl, and tert-butyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DI-TERT-BUTYL-6-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of di-tert-butylphenols, followed by a series of coupling and cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-DI-TERT-BUTYL-6-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzoxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc powder and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,5’-DI-TERT-BUTYL-6-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE]-2’,5’-DIEN-4’-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,5’-DI-TERT-BUTYL-6-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE]-2’,5’-DIEN-4’-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Additionally, the compound’s structural features allow it to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used in various industrial applications.
2,4-Di-tert-butylphenol: Widely used as an antioxidant and stabilizer in polymers and other materials.
3,5-Di-tert-butyl-o-benzoquinone: Utilized in organic synthesis and as an oxidizing agent.
Uniqueness
3’,5’-DI-TERT-BUTYL-6-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE]-2’,5’-DIEN-4’-ONE stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This structural feature, combined with the presence of multiple functional groups, makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2',6'-ditert-butyl-6-nitro-2-phenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C27H30N2O4/c1-25(2,3)19-15-27(16-20(23(19)30)26(4,5)6)24(17-10-8-7-9-11-17)33-22-13-12-18(29(31)32)14-21(22)28-27/h7-16,24,28H,1-6H3 |
InChI Key |
IFJGOADHVDIMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-4-nitrobenzamide](/img/structure/B11525454.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11525456.png)
![N'-[(2,4-dichlorophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11525459.png)
methanone](/img/structure/B11525462.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B11525463.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525488.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11525495.png)
![5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}](/img/structure/B11525498.png)
![2-methyl-3,5-dinitro-N-[(E)-phenylmethylidene]aniline](/img/structure/B11525502.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11525512.png)
![2-[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11525519.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11525524.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11525531.png)
